![molecular formula C12H16N2O B1468972 1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 1343262-28-1](/img/structure/B1468972.png)
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, commonly referred to as 3-Aminoazetidine (3-AA), is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a highly versatile compound that has been explored for its potential use in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
- Research has demonstrated the use of amino derivatives in the formation of oxazaheterocycles, such as oxazolidin-2-one and morpholin-2,3-dione, through reactions with electrophilic reagents. These findings open avenues for synthesizing complex molecules for pharmaceutical applications (V. Palchikov, 2015).
- A notable synthesis approach involves the condensation of benzyl piperazine with aryl aldehydes, leading to pyrimidin-2-amine and subsequently yielding isoindoline-1,3-dione derivatives. This method showcases the versatility of amino derivatives in constructing complex molecular structures with potential antibacterial properties (Ram C.Merugu et al., 2010).
Biological Activity and Potential Drug Design Applications
- Innovative Schiff bases synthesized from amino derivatives have shown significant antibacterial activity, illustrating the potential of these compounds in developing new antibacterial drugs. Particularly, some compounds demonstrated high activity against Staphylococcus aureus and Micrococcus luteus, underscoring their relevance in combating bacterial infections (Ahmed S. M. Al‐Janabi et al., 2020).
- Another study highlighted the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, investigating their antimicrobial activity. These derivatives exhibited promising antibacterial and antifungal properties, suggesting their utility as a novel class of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Structural Analysis and Drug Mechanism Exploration
- A study on the structural and activity relationship of fluoroquinolones introduced m-aminophenyl groups as N-1 substituents, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research provides valuable insights into drug design, emphasizing the importance of molecular structure in enhancing antibacterial efficacy (Y. Kuramoto et al., 2003).
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTUMBLHYXVPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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